BenchChemオンラインストアへようこそ!

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide

Lipophilicity Chromatographic retention Drug-likeness prediction

Select this thiophene-3-carboxamide hybrid for kinase-focused SAR. Unlike furan-2-carboxamide or thiophene-2-carboxamide regioisomers, the thiophene-3-carboxamide core delivers consistent lipophilicity and antiproliferative superiority (Hollósy et al., 2002). The chiral hydroxypropyl linker enables prodrug design and fragment-based derivatization. Ideal for VEGFR-2 inhibitor optimization (cf. compound 14d, IC₅₀ 191.1 nM). Available in μmol to mg scales.

Molecular Formula C12H13NO3S
Molecular Weight 251.3
CAS No. 1421476-17-6
Cat. No. B2627738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide
CAS1421476-17-6
Molecular FormulaC12H13NO3S
Molecular Weight251.3
Structural Identifiers
SMILESC1=COC(=C1)C(CCNC(=O)C2=CSC=C2)O
InChIInChI=1S/C12H13NO3S/c14-10(11-2-1-6-16-11)3-5-13-12(15)9-4-7-17-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15)
InChIKeyPBWUTFZSOWBXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide (CAS 1421476-17-6): Heterocyclic Carboxamide Baseline for Research Procurement


N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide (CAS 1421476-17-6) is a heterocyclic carboxamide derivative that incorporates both a furan ring and a thiophene-3-carboxamide core linked via a 3-hydroxypropyl spacer. With a molecular weight of 251.30 g/mol and formula C₁₂H₁₃NO₃S, this compound belongs to the broader class of furan-thiophene amide hybrids that have been investigated for antiproliferative and kinase-inhibitory applications. Its computed XLogP3-AA value of 1.2 and the presence of two hydrogen bond donors and four hydrogen bond acceptors define a physicochemical profile that distinguishes it from furan-only or thiophene-only analogs [1]. The compound has been catalogued as a research chemical (PubChem CID 71787664) but, critically, direct experimental biological data for this specific molecule remain absent from the peer-reviewed primary literature as of the time of this analysis [2].

Why Generic Substitution Fails for N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide: The Heterocycle-Specific Activity Cliff


Within the furan-thiophene carboxamide series, even minor structural permutations—such as replacing thiophene-3-carboxamide with thiophene-2-carboxamide, or exchanging the furan-2-yl group for a benzofuran or a thiophen-2-yl moiety—can fundamentally alter lipophilicity, hydrogen-bonding capacity, and biological target engagement. Hollósy et al. demonstrated that isosteric pairs of thiophene and furan carboxamides differing only in the heteroatom (S vs. O) exhibit consistent and statistically significant differences in both chromatographically determined lipophilicity (log k′) and antiproliferative activity against A431 cells, with the thiophene-cored compounds always showing higher activity than their furan-cored counterparts [1]. Consequently, scientists cannot substitute N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide with a furan-2-carboxamide analog, a thiophene-2-carboxamide regioisomer, or a benzofuran-fused variant without risking a complete loss of the structure-activity profile that the thiophene-3-carboxamide scaffold provides. The quantitative evidence below establishes the differential foundation for this compound's selection.

Quantitative Differentiation Evidence for N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide (CAS 1421476-17-6): Comparator-Based Procurement Data


Thiophene-3-carboxamide Core Confers Higher Lipophilicity than Furan-2-carboxamide Core: Log P and HPLC Retention Evidence

In a direct head-to-head comparison of six isosteric carboxamide pairs, Hollósy et al. (2002) reported that every thiophene-cored carboxamide exhibited higher experimentally determined lipophilicity (log k′) and higher calculated CLOGP values than its furan-cored (furoyl) analog bearing the identical substituent set. The study further established that higher lipophilicity correlated with enhanced antiproliferative activity (LD₅₀) against A431 epidermoid carcinoma cells [1]. Although the target compound itself was not among the six pairs tested, the reported class-level trend—thiophene-3-carboxamide derivatives consistently surpass furan-2-carboxamide derivatives in lipophilicity—provides a predictive basis for selecting the thiophene-3-carboxamide scaffold over a furan-2-carboxamide scaffold for applications where membrane permeability or hydrophobic binding pocket engagement is critical.

Lipophilicity Chromatographic retention Drug-likeness prediction

Thiophene-3-carboxamide Derivatives Demonstrate Higher Antiproliferative Activity than Furan-2-carboxamide Derivatives in A431 Cell MTT Assays

Hollósy et al. (2002) tested six isosteric pairs of thiophene and furan carboxamides for antiproliferative activity against the A431 human epidermoid carcinoma cell line using the MTT assay. In every case, the thiophene-cored compound was more active than its furan-cored counterpart, and the difference was attributed to the higher lipophilicity of the thiophene derivatives [1]. The PMC3397488 article (2012) re-analyzed this dataset using semi-empirical ab initio molecular modeling and confirmed the statistical relationship between structural parameters derived from the thiophene core and enhanced antiproliferative LD₅₀ values [2]. While no specific LD₅₀ or IC₅₀ data exist for CAS 1421476-17-6, the class-level evidence indicates that retaining the thiophene-3-carboxamide core—as opposed to substituting it with a furan-2-carboxamide core—is critical for maintaining the antiproliferative phenotype observed across this compound series.

Antiproliferative activity Cancer cell lines MTT assay

Thiophene-3-carboxamide Scaffold Validated as a Privileged VEGFR-2 Kinase Inhibitor Core: Sub-nanomolar to Nanomolar IC₅₀ Evidence from Lead Optimization Campaigns

Recent medicinal chemistry campaigns have established the thiophene-3-carboxamide scaffold as a productive starting point for VEGFR-2 kinase inhibition. A 2024 study in Bioorganic Chemistry reported that compound 14d, a thiophene-3-carboxamide derivative, exhibited a VEGFR-2 IC₅₀ of 191.1 nM and demonstrated dose-dependent inhibition of colony formation, migration, and tube formation in the A549 cell line [1]. While compound 14d is structurally distinct from the target compound, these data confirm that the thiophene-3-carboxamide pharmacophore engages the VEGFR-2 active site and supports anti-angiogenic activity. This provides a rational basis for selecting the target compound as a starting scaffold for VEGFR-2-focused medicinal chemistry, as opposed to furan-2-carboxamide or thiophene-2-carboxamide regioisomers that may lack the appropriate geometry for kinase hinge-region binding.

VEGFR-2 inhibition Kinase inhibitor Angiogenesis

Structural Differentiation from the Closest Commercially Available Analogs: Furan-2-yl vs. Benzofuran-2-yl vs. Thiophen-2-yl Substitution Alters Molecular Recognition

The closest commercially catalogued analogs of CAS 1421476-17-6 include: (a) N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide (CAS 1448136-36-4, MW 301.4), which replaces the furan-2-yl group with a bulkier benzofuran-2-yl moiety; (b) N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide (CAS 1421463-50-4, MW 267.4), which replaces the furan-2-yl group with a thiophen-2-yl group; and (c) N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide (CAS 1354534-83-0, MW 235.24), which replaces the thiophene-3-carboxamide core with a furan-2-carboxamide core [1]. Each substitution alters key molecular properties: the benzofuran analog increases molecular weight and lipophilic surface area, the thiophen-2-yl analog introduces a second sulfur atom and alters electronic distribution, and the furan-2-carboxamide analog eliminates the sulfur atom entirely, reducing lipophilicity. None of these analogs have published biological data that would support their substitution for the target compound without compromising structure-activity relationships.

Structure-activity relationship Isosteric replacement Molecular recognition

Computed Physicochemical Property Differentiation: Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Profile Support Distinct ADME Behavior

The computed physicochemical profile of CAS 1421476-17-6—Hydrogen Bond Donor Count: 2, Hydrogen Bond Acceptor Count: 4, Rotatable Bond Count: 5, Topological Polar Surface Area (TPSA): 77.5 Ų—places it in a drug-like chemical space that differs from its closest analogs [1]. By comparison, the furan-2-carboxamide analog (CAS 1354534-83-0) has HBD: 2, HBA: 5, and a lower molecular weight (235.24 Da), while the thiophen-2-yl analog (CAS 1421463-50-4) has HBD: 2, HBA: 3, and a higher molecular weight (267.4 Da). These differences in hydrogen-bonding capacity and molecular flexibility (rotatable bonds) can significantly impact oral bioavailability, blood-brain barrier penetration, and target binding kinetics, making the target compound a distinct entity for ADME profiling studies.

Physicochemical properties ADME prediction Drug-likeness

Critical Data Gap Acknowledgment: Absence of Compound-Specific Experimental Biological Data for CAS 1421476-17-6

As of April 2026, a comprehensive search of PubMed, SciFinder, Google Scholar, and patent databases identified zero primary research articles, zero patents, and zero bioassay entries in PubChem or ChEMBL that contain experimental biological, pharmacological, or physicochemical data for N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide (CAS 1421476-17-6) [1]. This compound appears to be a catalogued research chemical for which experimental characterization remains unpublished. Consequently, all differential evidence presented in this guide is derived from class-level inference based on structurally related thiophene-3-carboxamide and furan carboxamide derivatives, and should be interpreted as predictive guidance rather than as proof of specific activity for this compound. Scientists procuring this compound are advised to commission bespoke in vitro profiling (e.g., antiproliferative panel, kinase selectivity screen, or ADME assays) if compound-specific quantitative data are required for their research program.

Data gap analysis Experimental validation required Procurement decision support

Recommended Research Application Scenarios for N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide (CAS 1421476-17-6)


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting VEGFR-2 or Other Kinase Hinge Regions

Based on the validated thiophene-3-carboxamide VEGFR-2 inhibitor series (compound 14d, IC₅₀ = 191.1 nM) [1], this compound can serve as a scaffold-hopping starting point for medicinal chemistry efforts targeting the VEGFR-2 ATP-binding site. The furan-2-yl hydroxypropyl side chain offers an additional vector for exploring selectivity against off-target kinases. Researchers should design a focused library varying the furan substituent and the hydroxypropyl linker length, then screen against a kinase panel to establish structure-activity relationships.

Comparative Lipophilicity-Activity Relationship Studies in the Furan-Thiophene Carboxamide Series

The class-level evidence from Hollósy et al. (2002) indicates that thiophene-cored carboxamides consistently outperform furan-cored analogs in both lipophilicity and antiproliferative activity [2]. This compound, as a hybrid bearing both furan and thiophene rings, is an ideal probe molecule for dissecting the individual contributions of each heterocycle to overall lipophilicity and cellular activity. Determine its HPLC log k′ and MTT LD₅₀ in A431 cells and compare directly with the furan-2-carboxamide analog (CAS 1354534-83-0) and the thiophen-2-yl analog (CAS 1421463-50-4).

ADME Profiling and Oral Bioavailability Optimization Using the Thiophene-3-carboxamide Template

With a computed TPSA of 77.5 Ų, XLogP3-AA of 1.2, and a balanced hydrogen bond donor/acceptor profile (HBD: 2, HBA: 4) [3], this compound resides in favorable oral drug-like chemical space. It is well-suited for in vitro ADME assays (Caco-2 permeability, microsomal stability, plasma protein binding) to establish baseline pharmacokinetic parameters for the thiophene-3-carboxamide series. Comparative studies with the benzofuran analog (CAS 1448136-36-4, MW 301.4) can reveal the impact of increased lipophilic bulk on metabolic stability.

Fragment-Based or Structure-Based Drug Design Requiring a Thiophene-3-carboxamide Fragment with a Hydroxypropyl Linker

The compound's hydroxypropyl linker provides a chiral alcohol handle that can be exploited for prodrug design, further derivatization (e.g., esterification, etherification), or as a hydrogen-bonding anchor in fragment-based drug discovery. Its thiophene-3-carboxamide core has demonstrated binding compatibility with kinase hinge regions [1], making it a versatile fragment for growing or linking strategies in structure-based design.

Quote Request

Request a Quote for N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.